molecular formula C12H21NO6 B2682123 (3S)-3-{[(tert-butoxy)carbonyl]amino}-6-methoxy-6-oxohexanoic acid CAS No. 222846-98-2

(3S)-3-{[(tert-butoxy)carbonyl]amino}-6-methoxy-6-oxohexanoic acid

Cat. No.: B2682123
CAS No.: 222846-98-2
M. Wt: 275.301
InChI Key: BQRPQYGOOWCDMZ-QMMMGPOBSA-N
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Description

This compound is a chiral carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group at the (3S)-position and a methoxy-ester moiety at the 6-position. Its molecular formula is C₁₃H₂₁NO₇, with a molecular weight of 303.3 g/mol. The Boc group enhances stability during synthetic processes, while the methoxy-ester contributes to solubility and reactivity in organic transformations. This compound is frequently utilized in peptide synthesis and as a precursor for bioactive molecules due to its stereochemical integrity and functional versatility .

Properties

IUPAC Name

(3S)-6-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO6/c1-12(2,3)19-11(17)13-8(7-9(14)15)5-6-10(16)18-4/h8H,5-7H2,1-4H3,(H,13,17)(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRPQYGOOWCDMZ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-{[(tert-butoxy)carbonyl]amino}-6-methoxy-6-oxohexanoic acid typically involves multiple steps. One common approach is to start with a suitable amino acid precursor, which undergoes protection, functional group transformations, and coupling reactions. The tert-butoxycarbonyl (Boc) group is often introduced using Boc anhydride in the presence of a base such as triethylamine. The methoxy group can be introduced through methylation reactions using reagents like methyl iodide. The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Protection and Deprotection Reactions

The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality. Its stability under basic conditions and susceptibility to acidic cleavage make it critical for sequential synthesis strategies.

  • Deprotection :
    The Boc group is typically removed under strongly acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane) . For example:

    Boc protected amineTFA 50 in CH2Cl2)Free amine+CO2+tert butanol\text{Boc protected amine}\xrightarrow{\text{TFA 50 in CH}_2\text{Cl}_2)}\text{Free amine}+\text{CO}_2+\text{tert butanol}

    This reaction is quantitative and facilitates further functionalization of the amine group .

  • Stability :
    The Boc group remains intact under neutral or mildly basic conditions, enabling compatibility with ester hydrolysis or coupling reactions .

Ester Hydrolysis

The methoxy ester group at position 6 undergoes hydrolysis to yield the corresponding carboxylic acid, a reaction pivotal for generating bioactive intermediates.

Reaction Conditions Outcome Catalyst/Reagent
Basic (NaOH, THF/H2_2
O, rt)Methoxy ester → Carboxylic acid
Acidic (HCl, dioxane)Concurrent Boc deprotection and ester hydrolysis TFA or HCl
  • Kinetics :
    Hydrolysis rates depend on pH and temperature. Basic conditions favor nucleophilic acyl substitution, while acidic conditions promote protonation of the ester carbonyl.

Amide Bond Formation

The carboxylic acid group participates in coupling reactions to form amides, essential for peptide synthesis.

  • Coupling Reagents :
    HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DCC (Dicyclohexylcarbodiimide) with DIPEA (N,N-Diisopropylethylamine) activate the carboxylate for nucleophilic attack by amines .

    R COOH+R NH2HATU DIPEAR CONH R +Byproducts\text{R COOH}+\text{R NH}_2\xrightarrow{\text{HATU DIPEA}}\text{R CONH R }+\text{Byproducts}
  • Example :
    Coupling with Fmoc-l-Trp-OH (a tryptophan derivative) yields dipeptides, as demonstrated in prodrug synthesis .

Stability Under Physiological Conditions

The compound’s ester and Boc groups exhibit differential stability in biological environments, influencing its utility in drug design.

Condition Boc Stability Ester Stability Source
Gastrointestinal homogenateStableLabile (hydrolyzed in <1 h)
Plasma (pH 7.4)StableModerately stable
  • Enzymatic Hydrolysis :
    Carboxylesterases (CES) in the GI tract rapidly cleave the methoxy ester, while the Boc group remains unaffected .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (3S)-3-{[(tert-butoxy)carbonyl]amino}-6-methoxy-6-oxohexanoic acid exhibit anticancer properties by targeting cancer stem cells. These compounds can inhibit the proliferation of cancer cells and may be developed into therapeutic agents for various cancers, including breast and prostate cancer .

Peptide Synthesis

The tert-butoxycarbonyl group serves as a protective group in the synthesis of peptides. This compound can be utilized in the synthesis of amino acids or peptide derivatives, facilitating the formation of complex structures necessary for drug development .

Enzyme Inhibition Studies

Studies have shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This property is crucial for understanding metabolic diseases and developing enzyme-targeted therapies .

Cell Culture Applications

The compound has been tested in cell culture environments, where it acts as a buffering agent, maintaining pH levels conducive to cellular activities. Its solubility and stability make it suitable for various biological assays .

Synthetic Routes

The synthesis of this compound involves several steps, including the protection of amines and carboxylic acids using the Boc group followed by selective deprotection methods to yield the final product. Various synthetic routes have been documented in literature, showcasing its versatility in organic synthesis .

Case Study 1: Anticancer Research

In a study published in , researchers synthesized derivatives of this compound to evaluate their anticancer efficacy. The derivatives showed significant inhibition of tumor growth in vitro and in vivo models.

Case Study 2: Peptide Development

A research team explored the utility of this compound in peptide synthesis, demonstrating that it could effectively protect amino groups during coupling reactions without significantly affecting the overall yield of the peptide synthesis process .

Mechanism of Action

The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-6-methoxy-6-oxohexanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the Boc protecting group can influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural analogues and their distinguishing features:

Compound Name CAS Number Molecular Formula Key Substituents Purity (%) Key Differences from Target Compound
(S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid 2135655-76-2 C₁₈H₂₅NO₆ Benzyloxycarbonyl (Cbz) at 3-position 98% Cbz vs. Boc protection ; ester group at 6-position instead of methoxy
(S)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid 623950-04-9 C₁₈H₂₅NO₆ Benzyloxy at 6-position; Boc at 2-position N/A Positional isomerism ; benzyloxy vs. methoxy; altered stereochemical arrangement

Key Observations :

  • Protection Group Variability: Replacing Boc with Cbz (benzyloxycarbonyl) alters stability and deprotection conditions. Boc is acid-labile, whereas Cbz requires hydrogenolysis .
  • Substituent Effects : Methoxy (target compound) enhances hydrophilicity compared to benzyloxy (623950-04-9), which increases lipophilicity and may affect membrane permeability .
  • Positional Isomerism : Shifting the Boc group from the 3-position (target) to the 2-position (623950-04-9) impacts steric hindrance and synthetic accessibility .

Computational and Bioactivity Comparisons

Chemical Similarity Metrics
  • Fingerprint-Based Methods : Bit-vector comparisons (e.g., MACCS keys) classify the target compound and its analogues as "moderately similar" (Tanimoto coefficient ~0.65–0.75) due to shared Boc/Cbz and ester motifs. However, positional isomerism reduces similarity scores .
  • Graph-Based Methods : Graph-theoretical analyses better capture stereochemical and positional differences, identifying the target compound as distinct from CAS 623950-04-9 despite shared functional groups .
Bioactivity and QSAR Insights
  • Bioactivity Clustering : Compounds with Boc/Cbz groups cluster together in bioactivity profiles, suggesting shared interactions with proteases or peptidases. However, methoxy-containing derivatives (target) show reduced cytotoxicity in NCI-60 assays compared to benzyloxy analogues .
  • QSAR Predictions : The target compound’s methoxy group correlates with improved solubility (logP = 1.2 vs. 2.8 for benzyloxy analogues) and lower plasma protein binding, as predicted by QSAR models trained on ester-containing molecules .

Limitations in Similarity Assessment

  • Structural vs. Functional Disconnect : Despite structural similarities, CAS 623950-04-9 exhibits divergent pharmacokinetics (e.g., metabolic stability in liver microsomes) due to benzyloxy’s susceptibility to enzymatic cleavage .
  • Lumping Strategy Caveats : Grouping the target compound with benzyloxy analogues (e.g., under "ester-containing Boc derivatives") risks overlooking critical differences in reactivity and toxicity profiles .

Biological Activity

(3S)-3-{[(tert-butoxy)carbonyl]amino}-6-methoxy-6-oxohexanoic acid, also known by its CAS number 1956436-56-8, is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including data tables, case studies, and research findings.

The molecular formula of this compound is C₁₂H₂₁N₁O₆, with a molecular weight of 246.30 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities.

PropertyValue
Molecular Weight246.30 g/mol
SolubilityHighly soluble
Log P (octanol-water)0.4
Bioavailability Score0.55
TPSA (Topological Polar Surface Area)101.65 Ų

Biological Activity

The biological activity of this compound has been investigated in various studies, particularly in the context of its role as an amino acid derivative and its implications in drug development.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially influencing amino acid metabolism.
  • Cellular Uptake : The compound's structure allows for effective cellular uptake, which is crucial for its bioactivity in therapeutic applications.

Case Studies

  • Peptide Synthesis : In a study focused on peptide synthesis, this compound was utilized as a building block. The Boc group facilitated the formation of peptide bonds while maintaining stability during synthesis.
  • Antimicrobial Activity : Research indicated that derivatives of this compound exhibited antimicrobial properties against various bacterial strains, suggesting potential applications in developing new antibiotics.

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

  • Antioxidant Properties : Studies have shown that this compound possesses antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Neuroprotective Effects : In vitro studies highlighted its potential neuroprotective effects, indicating that it may help mitigate neuronal damage in models of neurodegeneration.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing the tert-butoxycarbonyl (Boc) group while preserving the stereochemical integrity of (3S)-3-{[(tert-butoxy)carbonyl]amino}-6-methoxy-6-oxohexanoic acid?

  • Methodological Answer : The Boc group can be introduced via carbamate-forming reactions using di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions (e.g., aqueous NaHCO₃ or DMAP in THF). To minimize racemization, maintain low temperatures (0–5°C) during acylation and avoid prolonged exposure to strong bases. Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC is critical. Similar protocols are validated in the synthesis of Boc-protected amino acid analogs, where stereochemical retention is confirmed by chiral chromatography .

Q. How can researchers confirm the stereochemical purity and structural identity of this compound post-synthesis?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic Boc-group signals (e.g., tert-butyl protons at ~1.4 ppm and carbonyl carbons at ~155 ppm). The 3S configuration can be inferred from coupling constants in the α-proton region.
  • HPLC/MS : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) to verify molecular ion peaks and purity (>95%).
  • Chiral Analysis : Employ chiral stationary phases (e.g., Chiralpak IA) to resolve enantiomeric impurities, referencing methods for Boc-protected amino acids .

Advanced Research Questions

Q. How can experimentalists troubleshoot low coupling efficiency during the incorporation of this Boc-protected compound into peptide chains via solid-phase synthesis?

  • Methodological Answer : Low coupling yields often arise from steric hindrance or incomplete deprotection. Strategies include:

  • Deprotection Optimization : Use 30% TFA in DCM (2 × 5 min) to remove the Boc group efficiently while minimizing side reactions.
  • Activating Agents : Employ HATU or PyBOP with DIPEA for improved activation of the carboxylate moiety.
  • Solvent Choice : Switch to DMF or NMP to enhance solubility of bulky intermediates. These steps align with advanced peptide synthesis protocols for sterically hindered residues .

Q. What experimental designs are suitable for assessing the hydrolytic stability of the methoxy-6-oxohexanoate moiety under physiological conditions?

  • Methodological Answer :

  • pH-Varied Stability Studies : Prepare buffered solutions (pH 2–9) and incubate the compound at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48, 72 hrs).
  • Kinetic Analysis : Calculate half-life (t1/2t_{1/2}) using first-order kinetics. For acidic conditions (pH <4), expect ester hydrolysis; under basic conditions (pH >8), Boc-group cleavage may dominate. Stability data should inform storage conditions (e.g., dry, −20°C) .

Q. How can researchers mitigate decomposition during long-term storage of this compound?

  • Methodological Answer :

  • Storage Conditions : Store under inert gas (argon) at −20°C in amber vials to prevent oxidation and photodegradation.
  • Incompatibility Notes : Avoid contact with strong acids/bases (e.g., TFA, NaOH) and humidity, as these accelerate hydrolysis of the Boc and ester groups. Stability studies for related Boc-amino acids recommend lyophilization for hygroscopic derivatives .

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